molecular formula C15H20O B14509836 5-(2,4,6-Trimethylphenyl)hex-4-en-3-one CAS No. 63382-84-3

5-(2,4,6-Trimethylphenyl)hex-4-en-3-one

Cat. No.: B14509836
CAS No.: 63382-84-3
M. Wt: 216.32 g/mol
InChI Key: VUTARKWZFJCGKA-UHFFFAOYSA-N
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Description

5-(2,4,6-Trimethylphenyl)hex-4-en-3-one is an organic compound characterized by the presence of a hexenone backbone substituted with a 2,4,6-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,6-Trimethylphenyl)hex-4-en-3-one typically involves the reaction of 2,4,6-trimethylbenzaldehyde with an appropriate alkene under specific conditions. One common method is the aldol condensation reaction, where the aldehyde reacts with a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and advanced purification techniques like distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2,4,6-Trimethylphenyl)hex-4-en-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

    Oxidation: 5-(2,4,6-Trimethylphenyl)hex-4-enoic acid.

    Reduction: 5-(2,4,6-Trimethylphenyl)hexan-3-ol.

    Substitution: 5-(2,4,6-Tribromophenyl)hex-4-en-3-one.

Scientific Research Applications

5-(2,4,6-Trimethylphenyl)hex-4-en-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 5-(2,4,6-Trimethylphenyl)hex-4-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethylphenylboronic acid
  • 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
  • Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]

Uniqueness

5-(2,4,6-Trimethylphenyl)hex-4-en-3-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and stability, making it suitable for specific applications in research and industry.

Properties

CAS No.

63382-84-3

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

5-(2,4,6-trimethylphenyl)hex-4-en-3-one

InChI

InChI=1S/C15H20O/c1-6-14(16)9-13(5)15-11(3)7-10(2)8-12(15)4/h7-9H,6H2,1-5H3

InChI Key

VUTARKWZFJCGKA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=C(C)C1=C(C=C(C=C1C)C)C

Origin of Product

United States

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